4-(5-Pentylpyrimidin-2-yl)benzonitrile
CAS No.: 119467-18-4
Cat. No.: VC20895851
Molecular Formula: C16H17N3
Molecular Weight: 251.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119467-18-4 |
|---|---|
| Molecular Formula | C16H17N3 |
| Molecular Weight | 251.33 g/mol |
| IUPAC Name | 4-(5-pentylpyrimidin-2-yl)benzonitrile |
| Standard InChI | InChI=1S/C16H17N3/c1-2-3-4-5-14-11-18-16(19-12-14)15-8-6-13(10-17)7-9-15/h6-9,11-12H,2-5H2,1H3 |
| Standard InChI Key | RGONNDWSVOCREF-UHFFFAOYSA-N |
| SMILES | CCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C#N |
| Canonical SMILES | CCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C#N |
Introduction
4-(5-Pentylpyrimidin-2-yl)benzonitrile is a compound of significant interest due to its unique chemical structure and properties. It is classified as a liquid crystal molecule, exhibiting characteristics between those of conventional liquids and solid crystals. This compound is valued for its excellent chemical and thermal stability, making it suitable for various scientific and industrial applications.
Synthesis Methods
The synthesis of 4-(5-Pentylpyrimidin-2-yl)benzonitrile typically involves the reaction of 5-pentylpyrimidine with 4-cyanobenzonitrile under controlled conditions. This reaction is often facilitated by a catalyst and requires precise temperature and pressure control to achieve the desired product with optimal yield and purity.
Chemical Reactions
4-(5-Pentylpyrimidin-2-yl)benzonitrile undergoes various chemical reactions, including:
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Oxidation: Involves the addition of oxygen or removal of hydrogen, using agents like potassium permanganate or hydrogen peroxide.
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Reduction: Involves the addition of hydrogen or removal of oxygen, using agents like lithium aluminum hydride or sodium borohydride.
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Substitution: Involves replacing one atom or group with another, using reagents like halogens or nucleophiles.
Spectroscopic Analysis
Spectroscopic techniques such as IR and Raman spectroscopy are used to analyze the molecular structure and chemical bonds of 4-(5-Pentylpyrimidin-2-yl)benzonitrile. These methods provide valuable information about the functional groups present, such as the nitrile group (-CN), which typically shows characteristic stretching vibrations in the IR spectrum around 2200-2300 cm-1 .
Applications
4-(5-Pentylpyrimidin-2-yl)benzonitrile is utilized in several fields:
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Chemistry: As a model compound for studying liquid crystal behavior.
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Biology: In the study of biological membranes and structures.
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Industry: In the production of electro-optical devices, where its liquid crystal properties are advantageous.
Biological Activity
Research suggests that 4-(5-Pentylpyrimidin-2-yl)benzonitrile may exhibit biological activities such as anticancer, antimicrobial, and anti-inflammatory effects. These activities are attributed to its interaction with molecular targets and pathways within biological systems.
Computational Studies
Computational methods like Density Functional Theory (DFT) are employed to study the molecular properties of 4-(5-Pentylpyrimidin-2-yl)benzonitrile. These studies provide insights into the compound's energy, dipole moment, and vibrational frequencies, which are crucial for understanding its spectroscopic and electro-optical properties .
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